molecular formula C12H20N2O9 B1249689 3-Epi-3-hydroxymugineic acid

3-Epi-3-hydroxymugineic acid

Cat. No. B1249689
M. Wt: 336.3 g/mol
InChI Key: QPIOQLJXMZWNFJ-LJASKYJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-3-hydroxymugineic acid is a tricarboxylic acid. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxymugineate(2-).

Scientific Research Applications

Synthesis and Characterization

  • 3-Epi-3-hydroxymugineic acid (3-epi-HMA) has been successfully synthesized, contributing significantly to the understanding of phytosiderophores. This synthesis enhances our understanding of the unique properties of these compounds, including 3-epi-HMA (Matsuura, Hamada, & Shioiri, 1994).

Chromatographic Analysis

  • Techniques like anion-exchange chromatography have been developed to separate and detect phytosiderophores, including 3-epi-HMA. These methods are instrumental in analyzing these compounds in plants, contributing to a deeper understanding of plant nutrition and metal uptake (Weber, Neumann, Haake, & Römheld, 2001).

Iron Bioavailability

  • The bioavailability of iron from a ferric complex of 3-epi-HMA in rats has been studied, highlighting the potential role of 3-epi-HMA in enhancing iron absorption in gramineous plants. This research can contribute to our understanding of iron uptake and metabolism in both plants and animals (Nishizawa, Saitō, Sanada, & Takagi, 1991).

Biosynthetic Pathways in Plants

  • Studies have been conducted to elucidate the biosynthetic pathways of 3-epi-HMA in gramineous plants, providing insights into the molecular mechanisms behind its production and its role in plant biology (Ma & Nomoto, 1994).

Binding Properties with Metals

  • Research on the binding properties of 3-epi-HMA with metals like aluminum has been conducted. Understanding how 3-epi-HMA interacts with different metals can inform us about its potential applications in metal uptake and detoxification in plants (Yoshimura, Kohdr, Mori, & Hider, 2011).

Separation and Identification Techniques

  • Advanced chromatographic and mass spectrometric methods have been developed for the separation and identification of 3-epi-HMA and its metal complexes, which is crucial for understanding its role in plant nutrition and metal transport (Xuan et al., 2006).

properties

Product Name

3-Epi-3-hydroxymugineic acid

Molecular Formula

C12H20N2O9

Molecular Weight

336.3 g/mol

IUPAC Name

(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1

InChI Key

QPIOQLJXMZWNFJ-LJASKYJCSA-N

Isomeric SMILES

C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O

Canonical SMILES

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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